

Application Note: Spectroscopic Characterization of N-(2-hydroxy-4-methylphenyl)acetamide

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Compound of Interest

Compound Name:	<i>N</i> -(2-hydroxy-4-methylphenyl)acetamide
CAS No.:	13429-10-2
Cat. No.:	B078495

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Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of **N-(2-hydroxy-4-methylphenyl)acetamide**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data acquisition, and spectral interpretation to ensure the unambiguous identification and purity assessment of the title compound.

Introduction

N-(2-hydroxy-4-methylphenyl)acetamide is a substituted acetanilide derivative with significant potential in various chemical syntheses. Its structural similarity to compounds like paracetamol suggests its utility in the development of novel analgesic and anti-inflammatory agents. Furthermore, it is employed in the synthesis of UV absorbers.[1] Given its importance, rigorous structural confirmation and purity assessment are paramount. This document outlines the application of key spectroscopic techniques to achieve a thorough characterization of this molecule.

The molecular structure of **N-(2-hydroxy-4-methylphenyl)acetamide** is presented in Figure 1.

Figure 1. Chemical structure of **N-(2-hydroxy-4-methylphenyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of **N-(2-hydroxy-4-methylphenyl)acetamide** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.^{[2][3]} Chloroform-d (CDCl₃) is a common choice for many organic compounds.^[4]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **Processing:** Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Expected Results and Interpretation:

The ¹H NMR spectrum of **N-(2-hydroxy-4-methylphenyl)acetamide** is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are detailed in Table 1.

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Phenolic -OH	~9.0-10.0	Singlet (broad)	1H
Amide -NH	~8.0-9.0	Singlet (broad)	1H
Aromatic H (position 6)	~7.5-7.8	Doublet	1H
Aromatic H (position 5)	~6.7-6.9	Doublet of doublets	1H
Aromatic H (position 3)	~6.6-6.8	Singlet or narrow doublet	1H
Phenyl Methyl -CH ₃	~2.2-2.4	Singlet	3H
Acetyl -CH ₃	~2.0-2.2	Singlet	3H

Note: Chemical shifts are predictions based on the analysis of similar structures and may vary depending on the solvent and concentration.

The broad singlets for the -OH and -NH protons are due to chemical exchange and hydrogen bonding. The aromatic protons will exhibit splitting patterns (coupling) based on their neighboring protons.

¹³C NMR Spectroscopy

Protocol:

- **Sample Preparation:** A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of the deuterated solvent.[2]
- **Data Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
- **Processing:** Process the FID similarly to the ¹H NMR spectrum.

Expected Results and Interpretation:

The proton-decoupled ^{13}C NMR spectrum will show a single peak for each unique carbon atom. The predicted chemical shifts are presented in Table 2. The use of Density Functional Theory (DFT) can aid in the accurate prediction of these shifts.[5][6]

Carbon Assignment	Expected Chemical Shift (ppm)
Carbonyl C=O	~168-172
Aromatic C-OH (C2)	~150-155
Aromatic C-NH (C1)	~135-140
Aromatic C-CH ₃ (C4)	~130-135
Aromatic CH (C6)	~120-125
Aromatic CH (C5)	~115-120
Aromatic CH (C3)	~110-115
Acetyl -CH ₃	~23-26
Phenyl Methyl -CH ₃	~20-22

Note: These are estimated chemical shifts and can be influenced by the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Protocol:

- **Sample Preparation:** For solid samples, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[7][8][9]
- **ATR-FTIR:**
 - Ensure the ATR crystal is clean.

- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.[9]
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Results and Interpretation:

The FTIR spectrum will display absorption bands characteristic of the functional groups in **N-(2-hydroxy-4-methylphenyl)acetamide**. Key expected vibrational frequencies are listed in Table 3. A broad absorption band between 3250 and 3650 cm^{-1} is indicative of hydrogen bonding.

Vibrational Mode	Expected Frequency (cm^{-1})	Intensity
O-H stretch (phenolic)	3200-3400	Broad, Strong
N-H stretch (amide)	3100-3300	Broad, Medium
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2960	Medium
C=O stretch (amide I)	1650-1680	Strong
N-H bend (amide II)	1510-1550	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
C-O stretch (phenolic)	1200-1260	Strong
C-N stretch (amide)	1180-1220	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[10]
- Direct Infusion ESI-MS: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source.[11] This method is suitable for a wide range of compounds including small organic molecules.[11]
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan beyond the expected molecular weight (e.g., 50-500 m/z).
- Data Analysis: Identify the molecular ion peak and any significant fragment ions.

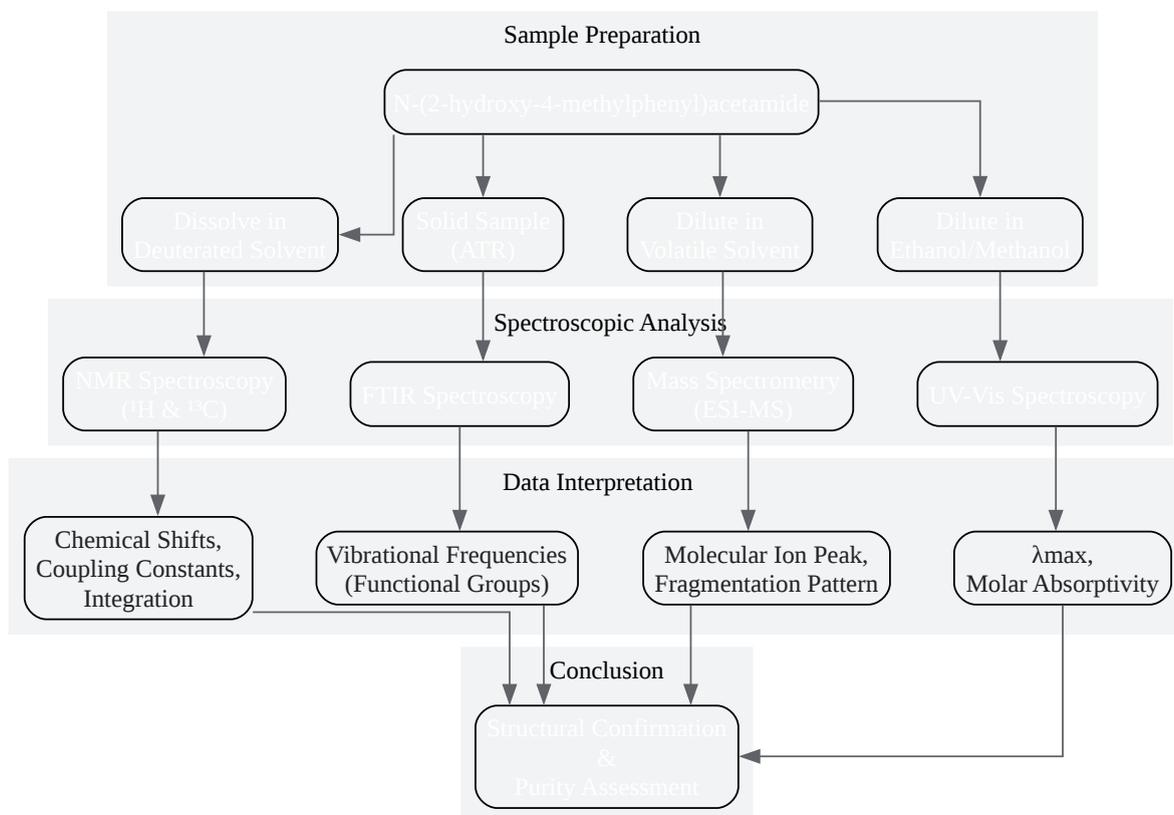
Expected Results and Interpretation:

The mass spectrum should display a prominent molecular ion peak. The fragmentation pattern can provide valuable structural information.

- Molecular Ion: The expected molecular weight of **N-(2-hydroxy-4-methylphenyl)acetamide** (C₉H₁₁NO₂) is approximately 165.19 g/mol. In positive mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 166.08 is expected.
- Fragmentation: Key fragmentation pathways for acetanilides often involve cleavage of the amide bond.[12][13] Expected fragment ions are listed in Table 4.

m/z	Proposed Fragment	Notes
166.08	[M+H] ⁺	Protonated molecular ion
124.07	[M+H - CH ₂ CO] ⁺	Loss of a ketene molecule
107.05	[M+H - CH ₃ CONH] ⁺	Cleavage of the N-C(aryl) bond
95.05	[C ₆ H ₅ O] ⁺	Loss of the acetamido group and a methyl group
43.02	[CH ₃ CO] ⁺	Acetyl cation

The experimental workflow for the comprehensive spectroscopic characterization is summarized in the following diagram:



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Diagram 1. Experimental workflow for spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system.

Protocol:

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions of known concentrations.^[14]
- **Data Acquisition:** Record the UV-Vis spectrum of each dilution over a range of 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). If desired, a Beer-Lambert plot can be constructed to determine the molar absorptivity (ϵ).

Expected Results and Interpretation:

As a phenolic compound and a substituted acetanilide, **N-(2-hydroxy-4-methylphenyl)acetamide** is expected to exhibit characteristic UV absorptions.^{[15][16]} The spectrum will likely show two main absorption bands:

- $\pi \rightarrow \pi^*$ transitions of the aromatic ring, typically observed between 200-280 nm.
- $n \rightarrow \pi^*$ transitions associated with the carbonyl group and non-bonding electrons on the oxygen and nitrogen atoms, which may appear as a shoulder or a weaker band at longer wavelengths (>280 nm).

The λ_{max} is expected to be in the range of 240-280 nm, with a possible shoulder at a longer wavelength.

Conclusion

The combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and comprehensive toolkit for the structural elucidation and purity verification of **N-(2-hydroxy-4-methylphenyl)acetamide**. The protocols and expected spectral data presented in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of this important chemical intermediate. By following these

methodologies, a high degree of confidence in the identity and quality of the compound can be achieved.

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